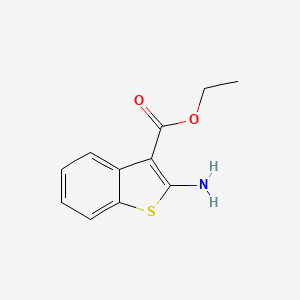
2-アミノ-1-ベンゾチオフェン-3-カルボン酸エチル
概要
説明
Ethyl 2-amino-1-benzothiophene-3-carboxylate is a compound of interest in the field of organic chemistry for its potential applications and reactivity. This compound serves as a foundation for the synthesis of various heterocyclic compounds and has been explored for its chemical reactivity and potential biological activities.
Synthesis Analysis
The synthesis of Ethyl 2-amino-1-benzothiophene-3-carboxylate involves several steps, starting from basic benzothiophene derivatives. A notable synthesis pathway involves the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into different derivatives through reactions with various agents, indicating the compound's versatility as a synthetic intermediate (Narayana et al., 2006).
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-1-benzothiophene-3-carboxylate and its derivatives has been elucidated through techniques such as X-ray crystallography, providing detailed insight into its molecular geometry and electronic structure. The structural analysis supports the understanding of its chemical reactivity and interaction with other molecules (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Ethyl 2-amino-1-benzothiophene-3-carboxylate undergoes various chemical reactions, highlighting its reactivity and potential for generating a wide range of compounds. Its reactions with primary amines, for instance, lead to the formation of novel compounds, demonstrating its utility in synthetic organic chemistry (Shipilovskikh et al., 2014).
科学的研究の応用
医薬品化学
チオフェンとその置換誘導体は、2-アミノ-1-ベンゾチオフェン-3-カルボン酸エチルを含む、非常に重要なヘテロ環系化合物です。 それらは、医薬品化学において多岐にわたる用途を持つ、幅広い治療特性を持っています 。 それらは、抗炎症、抗精神病、抗不整脈、抗不安、抗真菌、抗酸化、エストロゲン受容体調節、抗有糸分裂、抗菌、キナーゼ阻害、および抗がん特性を有することが報告されています .
創薬
2-アミノ-1-ベンゾチオフェン-3-カルボン酸エチルなどの化合物の抗菌および抗酸化特性に関する合成と生物学的評価は、創薬における潜在的な用途を示しています。 これは、新しい抗生物質または酸化ストレス関連疾患の治療法の開発に特に役立ちます.
工業化学および材料科学
チオフェン誘導体は、工業化学および材料科学において、腐食防止剤として使用されています 。 それらは、有機半導体の進歩において重要な役割を果たしています .
有機電界効果トランジスタ (OFET)
チオフェンを介した分子は、有機電界効果トランジスタ (OFET) の製造において重要な役割を果たしています 。これらは、チャネルに有機半導体を使用する電界効果トランジスタの一種です。
有機発光ダイオード (OLED)
チオフェン誘導体は、有機発光ダイオード (OLED) の製造に使用されています 。 OLEDは、発光電極層が有機化合物の薄膜であり、電流に応答して光を放出する発光ダイオード (LED) の一種です。
抗炎症剤
1-[1-(2,5-ジメチルチオフェン-3-イル)エチル]-1-ヒドロキシウレアなどのチオフェン核を含む化合物は、抗炎症剤として作用します .
セロトニンアンタゴニスト
1-(2,5-ジメチルチオフェン-3-イル)-3-(5-メチル-1H-イミダゾール-4-イル)プロパン-1-オンのマレイン酸塩は、セロトニンアンタゴニストとして作用し、アルツハイマー病の治療に使用されます .
その他の化合物の合成
チオフェン誘導体は、他の化合物の合成における原料として使用できます。 たとえば、2-ブチルチオフェンは抗がん剤の合成に使用され、2-オクチルチオフェンは抗アテローム性動脈硬化剤の合成に使用されます .
Safety and Hazards
特性
IUPAC Name |
ethyl 2-amino-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h3-6H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNASJEQIJMDBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351399 | |
| Record name | ethyl 2-amino-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7311-95-7 | |
| Record name | ethyl 2-amino-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-amino-1-benzothiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)


![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)






![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)


